Spiro[4H-cyclopent[c]isoxazole-4,2-[1,3]dioxolane] (9CI)
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Overview
Description
Spiro[4H-cyclopent[c]isoxazole-4,2-[1,3]dioxolane] (9CI): is a complex organic compound characterized by its unique spiro structure, which includes a cyclopentane ring fused to an isoxazole ring and a dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4H-cyclopent[c]isoxazole-4,2-[1,3]dioxolane] (9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[4H-cyclopent[c]isoxazole-4,2-[1,3]dioxolane] (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Spiro[4H-cyclopent[c]isoxazole-4,2-[1,3]dioxolane] (9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biology, this compound is investigated for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, Spiro[4H-cyclopent[c]isoxazole-4,2-[1,3]dioxolane] (9CI) is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases .
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Spiro[4H-cyclopent[c]isoxazole-4,2-[1,3]dioxolane] (9CI) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Spiro[4H-cyclopent[c]isoxazole-4,2-[1,3]dioxolane] (9CI) include other spiro compounds with different ring structures, such as:
- Spiro[4H-cyclopent[c]isoxazole-4,2-[1,3]dioxane]
- Spiro[4H-cyclopent[c]isoxazole-4,2-[1,3]dioxepane]
- Spiro[4H-cyclopent[c]isoxazole-4,2-[1,3]dioxane-5,5’-dioxide]
Uniqueness
The uniqueness of Spiro[4H-cyclopent[c]isoxazole-4,2-[1,3]dioxolane] (9CI) lies in its specific ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
177321-54-9 |
---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.148 |
IUPAC Name |
spiro[1,3-dioxolane-2,4/'-cyclopenta[c][1,2]oxazole] |
InChI |
InChI=1S/C8H7NO3/c1-2-8(10-3-4-11-8)6-5-12-9-7(1)6/h1-2,5H,3-4H2 |
InChI Key |
WUZAHMFGUHOZBK-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C=CC3=NOC=C23 |
Synonyms |
Spiro[4H-cyclopent[c]isoxazole-4,2-[1,3]dioxolane] (9CI) |
Origin of Product |
United States |
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